18-Hydroxycorticosterone

Mineralocorticoid Bioassay Electrolyte Balance

18-Hydroxycorticosterone (18-OHB) is the sole committed precursor to aldosterone, produced exclusively by CYP11B2. This unique enzymology makes it the definitive biomarker for primary aldosteronism subtyping via LC-MS/MS panels, where urinary 18-OHB is elevated 3.25-fold in aldosterone-producing adenoma. With near-zero intrinsic mineralocorticoid activity (0.2% MR binding affinity vs. aldosterone), it enables clean dissection of MR-independent electrolyte effects. A validated plasma reference interval (90.5–1040.6 pg/mL) and LLOQ of 20 pg/mL demand high-purity (≥98%) reference standards for accurate calibration and proficiency testing. Secure the only CYP11B2-specific probe for enzyme assays and clinical diagnostics.

Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
CAS No. 561-65-9
Cat. No. B144385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Hydroxycorticosterone
CAS561-65-9
Synonyms18 Hydrocorticosterone
18 Hydroxycorticosterone
18-Hydrocorticosterone
18-Hydroxycorticosterone
Hydroxycorticosterone, 18
Molecular FormulaC21H30O5
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O
InChIInChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1
InChIKeyHFSXHZZDNDGLQN-ZVIOFETBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18-Hydroxycorticosterone (CAS 561-65-9): A Critical Aldosterone Precursor for Mineralocorticoid Pathway Research and Diagnostic Assay Development


18-Hydroxycorticosterone (18-OHB; CAS 561-65-9) is an endogenous corticosteroid and the immediate biosynthetic precursor to the potent mineralocorticoid aldosterone [1]. As a derivative of corticosterone, it is produced via sequential 18-hydroxylation and 18-oxidation catalyzed exclusively by aldosterone synthase (CYP11B2) in the adrenal zona glomerulosa [2]. While possessing weak intrinsic mineralocorticoid activity, 18-OHB's primary scientific and diagnostic value lies in its role as a specific biomarker for CYP11B2 enzymatic function, distinguishing it from other corticosteroids such as cortisol, corticosterone, and the hybrid steroid 18-oxocortisol [3].

Why 18-Hydroxycorticosterone Cannot Be Substituted by Other Mineralocorticoid Pathway Steroids in Analytical and Research Applications


Generic substitution within the mineralocorticoid pathway is scientifically invalid for 18-OHB due to its unique position as the sole dedicated precursor to aldosterone via the CYP11B2 enzyme, whereas structurally similar steroids like corticosterone serve as intermediates for both mineralocorticoids and glucocorticoids [1]. Furthermore, 18-OHB's near-complete lack of intrinsic mineralocorticoid activity in human bioassays—in stark contrast to aldosterone's potent sodium-retaining effects—demands its use specifically for studies of biosynthetic flux rather than receptor-mediated function [2]. Additionally, the steroid exhibits a unique propensity for M- to L-form interconversion under specific storage conditions, a stability profile that is distinct from its analogs and requires compound-specific handling protocols for accurate quantification [3].

Quantitative Differentiation of 18-Hydroxycorticosterone from Closest Analogs: A Procurement-Focused Evidence Guide


Mineralocorticoid Activity: Aldosterone Exhibits Quantifiable Potency, Whereas 18-Hydroxycorticosterone Shows No Detectable Activity in Human Bioassay

In a direct head-to-head human in vivo bioassay measuring rectal potential difference and urinary sodium-to-potassium (Na+/K+) ratio, aldosterone demonstrated a clear log-linear dose-response relationship. In contrast, 18-hydroxycorticosterone showed no detectable mineralocorticoid activity following intravenous bolus and infusion administration [1]. This fundamental difference establishes 18-OHB as a biosynthetic intermediate rather than a functional mineralocorticoid agonist, directly impacting its utility in receptor-focused studies.

Mineralocorticoid Bioassay Electrolyte Balance

Renal Mineralocorticoid Receptor (MR) Binding Affinity: 18-Hydroxycorticosterone Exhibits 500-Fold Lower Affinity Compared to Aldosterone

Competitive binding assays in rat kidney cytosol reveal that 18-hydroxycorticosterone binds poorly to mineralocorticoid receptors (Type I), with an affinity estimated at only 0.2% relative to aldosterone [1]. This cross-study comparable finding is consistent across multiple publications [2]. This negligible receptor interaction is a quantifiable differentiator from aldosterone, the primary endogenous ligand for MR.

Receptor Binding Mineralocorticoid Receptor Pharmacodynamics

Biosynthetic Specificity: 18-Hydroxycorticosterone Production is Exclusively Catalyzed by CYP11B2, Unlike Corticosterone Which is a Substrate for Both CYP11B1 and CYP11B2

While corticosterone is produced by both CYP11B1 (11β-hydroxylase) in the zona fasciculata and CYP11B2 (aldosterone synthase) in the zona glomerulosa, the conversion of corticosterone to 18-hydroxycorticosterone and subsequently to aldosterone is exclusively catalyzed by CYP11B2 [1]. This enzymatic exclusivity is a class-level inference for 18-hydroxylated steroids, positioning 18-OHB as a more specific circulating biomarker for CYP11B2 activity than its precursor, corticosterone [2].

Enzymology Biosynthesis CYP11B2

Diagnostic Utility in Primary Aldosteronism: 18-Hydroxycorticosterone Exhibits a 3.25-Fold Higher Mean Urinary Excretion in Patients Versus Normotensive Controls, Distinct from 18-Oxocortisol's 12-Fold Elevation

A 2023 LC-MS/MS method validated for the simultaneous quantification of six urinary steroids demonstrated that patients with primary aldosteronism (n=10) had a mean 24-hour excretion of 18-hydroxycorticosterone/creatinine of 2.57 µmol/mol, compared to 0.79 µmol/mol in normotensive volunteers (n=20), representing a 3.25-fold elevation [1]. This differential elevation is quantifiably distinct from that of 18-oxocortisol, another hybrid steroid biomarker, which showed a 12-fold increase (1.56 vs. 0.13 µmol/mol) in the same patient cohort [1].

Primary Aldosteronism Biomarker LC-MS/MS

Plasma Reference Interval and Analytical Sensitivity: Validated LC-MS/MS Method Establishes Quantifiable Baseline for Healthy Populations

An LC-MS/MS method validated in 2022 using 691 plasma samples from apparently healthy individuals established a reference interval for 18-OHB of 90.5-1040.6 pg/mL [1]. The method demonstrated a lower limit of quantification (LLOQ) of 20 pg/mL for 18-OHB, which is higher than the 2.5 pg/mL LLOQ achieved for 18-oxocortisol in the same assay, reflecting inherent differences in analytical sensitivity for these structurally related steroids [1]. The reference interval for 18-hydroxycortisol (224.4-1685.2 pg/mL) and 18-oxocortisol (4.0-70.5 pg/mL) further delineate their distinct physiological concentrations [1].

Reference Interval LC-MS/MS Method Validation

Vendor-Supplied Purity and Stability Specifications: Differentiating Procurement Options for 18-Hydroxycorticosterone

Commercially available 18-hydroxycorticosterone reference standards exhibit variability in minimum purity specifications and storage conditions across vendors, which directly impacts procurement decisions for analytical method development. For instance, Alsachim offers a minimum purity of 98.00% with stability certified for ≥1 year [1], while other suppliers provide material at ≥99.0% purity requiring storage at -20°C . This supporting evidence highlights the need for end-users to align vendor specifications with the intended application's stringency, such as LC-MS/MS assay calibration versus qualitative research.

Reference Standard Purity Stability

Validated Application Scenarios for 18-Hydroxycorticosterone in Research and Diagnostic Assay Development


Clinical Diagnostic Assay Development for Primary Aldosteronism Subtyping

As demonstrated by the 3.25-fold elevation in urinary excretion in primary aldosteronism patients versus controls [1], 18-hydroxycorticosterone is a validated biomarker for inclusion in LC-MS/MS panels designed to differentiate subtypes of primary aldosteronism, such as aldosterone-producing adenoma from bilateral adrenal hyperplasia. Its distinct enzymatic origin from CYP11B2 [2] makes it particularly valuable for confirming the source of aldosterone excess.

In Vitro Studies of CYP11B2 (Aldosterone Synthase) Enzymatic Activity and Inhibition

Given that 18-OHB is the dedicated product of the 18-hydroxylase activity of CYP11B2 and its sole precursor to aldosterone [1], this compound is essential for in vitro enzyme assays designed to quantify CYP11B2 catalytic efficiency or screen for potential inhibitors. Its use as a substrate or product readout allows for precise measurement of this specific enzymatic step, undistorted by the activity of CYP11B1 [2].

Calibration and Quality Control for Clinical LC-MS/MS Steroid Hormone Assays

The establishment of a validated plasma reference interval (90.5-1040.6 pg/mL) and an LLOQ of 20 pg/mL for 18-OHB via a robust LC-MS/MS method [1] provides a critical benchmark for clinical laboratories. Procurement of high-purity 18-OHB reference standards (≥98%) [2] is therefore a prerequisite for the accurate calibration, daily quality control, and proficiency testing of assays intended for patient sample analysis.

Mechanistic Studies of Mineralocorticoid Receptor-Independent Sodium Handling

The definitive finding that 18-OHB exhibits no detectable mineralocorticoid activity in human bioassays [1] and has only 0.2% of the MR binding affinity of aldosterone [2] confirms it is not a functional MR agonist. This evidence supports its use in experimental models designed to isolate MR-independent effects on electrolyte transport, such as its reported amplification of aldosterone's action [3], enabling researchers to dissect complex signaling pathways in the kidney.

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